(3-Ethynyl-4-methoxy-phenyl)-acetic acid methyl ester
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Overview
Description
(3-Ethynyl-4-methoxy-phenyl)-acetic acid methyl ester is an organic compound with a unique structure that includes an ethynyl group, a methoxy group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethynyl-4-methoxy-phenyl)-acetic acid methyl ester typically involves the esterification of (3-Ethynyl-4-methoxy-phenyl)-acetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .
Chemical Reactions Analysis
Types of Reactions
(3-Ethynyl-4-methoxy-phenyl)-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: (3-Ethynyl-4-methoxy-phenyl)-acetic acid.
Reduction: (3-Ethynyl-4-methoxy-phenyl)-ethanol.
Substitution: Various substituted phenyl-acetic acid methyl esters depending on the nucleophile used.
Scientific Research Applications
(3-Ethynyl-4-methoxy-phenyl)-acetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Ethynyl-4-methoxy-phenyl)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(methoxycarbonyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of an ethynyl group.
3-Hydroxy-4-methoxyphenylboronic acid pinacol ester: Similar in structure but contains a hydroxy group and a boronic acid ester.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the presence of an amino group.
Uniqueness
(3-Ethynyl-4-methoxy-phenyl)-acetic acid methyl ester is unique due to its combination of an ethynyl group and a methoxy group on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 2-(3-ethynyl-4-methoxyphenyl)acetate |
InChI |
InChI=1S/C12H12O3/c1-4-10-7-9(8-12(13)15-3)5-6-11(10)14-2/h1,5-7H,8H2,2-3H3 |
InChI Key |
QTMGQEZFCUVMBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)OC)C#C |
Origin of Product |
United States |
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